Product packaging for Propiophenone, 2,2',4',6'-tetramethyl-(Cat. No.:CAS No. 2040-22-4)

Propiophenone, 2,2',4',6'-tetramethyl-

Cat. No.: B3060226
CAS No.: 2040-22-4
M. Wt: 190.28 g/mol
InChI Key: SAEXDBIYAUHTAA-UHFFFAOYSA-N
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Description

Significance as a Structurally Hindered Propiophenone (B1677668) Derivative in Chemical Research

The primary significance of Propiophenone, 2,2',4',6'-tetramethyl- in chemical research stems from its nature as a sterically hindered ketone. Steric hindrance refers to the spatial arrangement of atoms or groups within a molecule that impedes chemical reactions. nih.gov In this molecule, the carbonyl group (C=O), which is the typical site of reactivity for ketones, is exceptionally crowded. This congestion dramatically influences its chemical behavior, often preventing or slowing reactions that are common for less hindered ketones, such as nucleophilic additions. libretexts.org

This pronounced steric shielding makes the compound an excellent model for investigating the limits of chemical reactivity and the physical principles governing reaction pathways. Researchers utilize such molecules to probe the delicate balance between electronic effects and spatial bulk in determining reaction outcomes. For instance, the failure of a standard ketone reaction to proceed with this substrate provides clear evidence of the dominance of steric effects, offering valuable insights into reaction mechanisms. The study of hindered compounds like this has been crucial in refining our understanding of reaction kinetics and selectivity in organic synthesis.

Overview of the Unique Methyl Substitution Pattern and its Chemical Implications

The chemical properties of Propiophenone, 2,2',4',6'-tetramethyl- are a direct consequence of its unique substitution pattern. The structure features:

An isopropyl group attached to the carbonyl carbon, with two methyl groups at the α-position (C2 of the "propio-" chain).

A mesityl group (2,4,6-trimethylphenyl) attached to the other side of the carbonyl carbon, featuring two ortho-methyl groups (at C2' and C6').

This arrangement creates a molecular "pocket" that severely restricts access to the electrophilic carbonyl carbon. The two ortho-methyl groups on the aromatic ring effectively flank one side of the carbonyl, while the bulky isopropyl group shields the other. This has several critical chemical implications:

Reduced Reactivity in Nucleophilic Additions: Standard ketone reactions, such as the formation of cyanohydrins, acetals, or addition of Grignard reagents, are significantly impeded. The steric barrier is often too great for the nucleophile to approach the carbonyl carbon at the required trajectory. slideserve.com

Altered Photochemical Behavior: The photochemistry of ketones is dominated by the Norrish type I and type II reactions. wikipedia.org

Norrish Type I Reaction: This involves the cleavage of the bond between the carbonyl carbon and an α-carbon (α-cleavage) to form two radical intermediates. wikipedia.org For Propiophenone, 2,2',4',6'-tetramethyl-, α-cleavage is a highly probable pathway upon UV irradiation. This is because the cleavage would generate a stable tertiary isopropyl radical and a mesitoyl radical. The high degree of substitution on the α-carbon favors this type of fragmentation. wikipedia.org

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl oxygen. While the methyl groups on the mesitylene (B46885) ring contain γ-hydrogens, their abstraction is sterically and conformationally disfavored. This makes the Norrish Type I cleavage the more dominant photochemical process.

The predictable fragmentation via the Norrish Type I reaction allows this molecule to be used as a clean source of specific radical species under photochemical conditions. nih.gov

Propiophenone, 2,2',4',6'-tetramethyl- as a Key Synthetic Intermediate and Molecular Scaffold

Beyond its role as a model compound, Propiophenone, 2,2',4',6'-tetramethyl- functions as a valuable synthetic intermediate and a molecular scaffold. cymitquimica.com A molecular scaffold is a core structure upon which more complex molecules can be built, often used in the discovery of new pharmaceuticals and materials. mdpi.comarxiv.org

The utility of this compound in synthesis arises directly from its unique properties:

Photoinitiator in Polymerization: The compound can act as a photoinitiator. cymitquimica.com Upon exposure to light, it undergoes the Norrish Type I cleavage to generate radicals that can initiate polymerization reactions. Its structure allows for precise control over the initiation step, which is crucial in creating polymers with desired properties.

Source of Aroyl Radicals: The photochemical α-cleavage provides a reliable method for generating mesitoyl radicals. These reactive intermediates can be trapped or used in subsequent reactions, such as borylation, to create more complex and valuable arylboronate compounds. nih.gov This transforms the stable ketone into a versatile precursor for carbon-carbon and carbon-heteroatom bond formation.

Robust Molecular Scaffold: The rigid and sterically defined structure of the 2,4,6-trimethylphenyl group makes it an excellent molecular scaffold. nih.gov Its chemical stability and predictable geometry allow synthetic chemists to use it as a foundational platform. By performing reactions on less hindered parts of the molecule or on functional groups introduced elsewhere on the aromatic ring, new molecules with complex, three-dimensional architectures can be constructed. This is particularly valuable in medicinal chemistry, where the shape and rigidity of a molecule are critical for its biological activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B3060226 Propiophenone, 2,2',4',6'-tetramethyl- CAS No. 2040-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-8(2)13(14)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEXDBIYAUHTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288586
Record name Propiophenone, 2,2',4',6'-tetramethyl-
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Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2040-22-4
Record name NSC56701
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propiophenone, 2,2',4',6'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Propiophenone, 2,2 ,4 ,6 Tetramethyl

Regioselective Synthesis Strategies for Methylated Propiophenones

The regioselective synthesis of methylated propiophenones is crucial for isolating the desired isomer. The substitution pattern on the aromatic ring significantly influences the position of the incoming acyl group. In the case of Propiophenone (B1677668), 2,2',4',6'-tetramethyl-, the synthetic challenge lies in introducing the propionyl group to the highly substituted and sterically hindered mesitylene (B46885) core.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for the formation of aryl ketones. wikipedia.orgnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. mt.comlibretexts.org For the synthesis of Propiophenone, 2,2',4',6'-tetramethyl-, the logical precursors are mesitylene (1,3,5-trimethylbenzene) and a propionylating agent.

The most common Lewis acid catalyst for Friedel-Crafts acylation is aluminum chloride (AlCl₃). mt.combeilstein-journals.org It functions by coordinating with the halogen of the acyl chloride, generating a highly electrophilic acylium ion. wikipedia.org The acylium ion then attacks the electron-rich aromatic ring of mesitylene. Due to the electron-donating nature of the three methyl groups, the mesitylene ring is highly activated towards electrophilic substitution. The substitution occurs at the unsubstituted positions (2, 4, or 6), which are equivalent in mesitylene, leading to a single monoacylated product. researchgate.netrsc.org

The reaction proceeds as follows:

Formation of the acylium ion: Propanoyl chloride reacts with AlCl₃ to form a complex, which then generates the propionylium ion.

Electrophilic attack: The propionylium ion attacks the mesitylene ring, forming a resonance-stabilized carbocation intermediate (a σ-complex).

Deprotonation: A proton is removed from the σ-complex, restoring the aromaticity of the ring and yielding the ketone. The AlCl₃ catalyst is regenerated in the presence of a base during workup. mt.com

It is important to note that the ketone product can form a complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst. wikipedia.org

The efficiency of the Friedel-Crafts acylation of mesitylene is influenced by several factors, including the solvent, temperature, and reaction time. While steric hindrance can be a concern in Friedel-Crafts reactions, studies on the acylation of mesitylene have shown that good yields of mono- and even di-acylated products can be obtained. researchgate.netstackexchange.com

For the propionylation of mesitylene, typical solvents include carbon disulfide or nitrobenzene. The reaction temperature is generally kept low initially and may be raised to complete the reaction. The molar ratio of reactants and catalyst is a critical parameter to optimize for maximizing the yield of the desired mono-propionylated product and minimizing the formation of di-acylated byproducts. researchgate.net Reversibility of the acylation can also be a factor, particularly with aliphatic acyl groups. rsc.org

Table 1: Illustrative Reaction Conditions for Friedel-Crafts Propionylation of Mesitylene

ParameterConditionRationale
Reactants Mesitylene, Propanoyl ChlorideStarting materials for the target molecule.
Catalyst Aluminum Chloride (AlCl₃)Effective Lewis acid for generating the acylium ion.
Stoichiometry Mesitylene:Propanoyl Chloride:AlCl₃ (approx. 1:1.1:1.2)A slight excess of the acylating agent and catalyst is often used.
Solvent Carbon Disulfide (CS₂) or DichloroethaneProvides a medium for the reaction; choice can affect reactivity.
Temperature 0 °C to refluxInitially low to control the exothermic reaction, then heated to drive to completion.
Reaction Time 1-5 hoursDependent on temperature and reactant concentration.
Workup Aqueous acid (e.g., HCl)To decompose the ketone-AlCl₃ complex and remove the catalyst.

This table presents typical conditions and should be optimized for specific laboratory settings.

Grignard Reaction-Based Synthetic Routes

An alternative approach to Friedel-Crafts acylation is the use of Grignard reagents. organic-chemistry.org This method involves the reaction of an organomagnesium halide with an acylating agent. For the synthesis of Propiophenone, 2,2',4',6'-tetramethyl-, two main Grignard-based routes can be envisioned.

One route involves the reaction of mesitylmagnesium bromide (2,4,6-trimethylphenylmagnesium bromide) with propanoyl chloride. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride. chemistrysteps.com A key challenge in this reaction is preventing the secondary reaction where a second equivalent of the Grignard reagent adds to the initially formed ketone, leading to a tertiary alcohol. masterorganicchemistry.com Careful control of stoichiometry and reaction temperature (usually low temperatures) is essential to favor the formation of the ketone. chemistrysteps.com

Another Grignard-based synthesis involves the reaction of an appropriate Grignard reagent with 2,4,6-trimethylbenzonitrile. The Grignard reagent adds to the nitrile to form an imine intermediate, which upon acidic hydrolysis, yields the desired ketone. masterorganicchemistry.com This method can offer better control in preventing the formation of tertiary alcohol byproducts.

Table 2: Comparison of Grignard Reaction Routes

RouteReactantsIntermediateKey Considerations
1 Mesitylmagnesium bromide + Propanoyl chlorideKetonePotential for over-addition to form a tertiary alcohol. Requires careful control of stoichiometry and low temperature.
2 Propylmagnesium bromide + 2,4,6-TrimethylbenzonitrileImineHydrolysis step required. Generally avoids the formation of tertiary alcohol byproducts.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the formation of carbon-carbon bonds, including the synthesis of aryl ketones. tcichemicals.com This methodology can be particularly useful for the synthesis of sterically hindered ketones where traditional methods might be less efficient.

A plausible Suzuki coupling approach for Propiophenone, 2,2',4',6'-tetramethyl- would involve the reaction of a 2,4,6-trimethylphenylboronic acid with a propanoylating agent, such as propanoyl chloride, in the presence of a palladium catalyst and a base. nih.gov Carbonylative Suzuki couplings, where carbon monoxide is introduced as the carbonyl source, are also a viable strategy. rsc.org These reactions often exhibit high functional group tolerance and can proceed under mild conditions.

The general catalytic cycle for a Suzuki coupling involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (or a related electrophile).

Transmetalation: The organoboron compound transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.

While specific examples for the synthesis of Propiophenone, 2,2',4',6'-tetramethyl- via Suzuki coupling are not prevalent in the literature, the general applicability of this method to the synthesis of complex aryl ketones suggests it is a promising route. researchgate.netresearchgate.net

Catalytic Ketonization Methods

Catalytic ketonization is a process where carboxylic acids are converted into ketones at high temperatures over a solid catalyst, typically a metal oxide. researchgate.net This method is considered a green chemistry approach as it often avoids the use of stoichiometric reagents and hazardous solvents. researchgate.net

For the synthesis of Propiophenone, 2,2',4',6'-tetramethyl-, a cross-ketonization reaction between 2,4,6-trimethylbenzoic acid and propanoic acid could be envisioned. The reaction would be carried out in the gas phase by passing the vaporized carboxylic acids over a heated catalyst bed. nih.govnih.gov Catalysts such as TiO₂, ZrO₂, and CeO₂ have been shown to be effective for ketonization reactions. researchgate.netmdpi.com

The selectivity of the cross-ketonization reaction to produce the desired unsymmetrical ketone versus the two symmetrical "homo-ketonization" byproducts is a key challenge. The product distribution can be influenced by the catalyst material, the reaction temperature, and the molar ratio of the carboxylic acid reactants. escholarship.org

Table 3: Overview of Synthetic Methodologies

MethodologyKey ReactantsCatalyst/ReagentAdvantagesChallenges
Friedel-Crafts Acylation Mesitylene, Propanoyl ChlorideAlCl₃ (Lewis Acid)Well-established, often high-yielding for activated arenes.Stoichiometric catalyst use, potential for di-acylation.
Grignard Reaction Mesitylmagnesium bromide, Propanoyl ChlorideMagnesiumVersatile C-C bond formation.Over-addition to form tertiary alcohol, requires anhydrous conditions.
Palladium-Catalyzed Coupling 2,4,6-Trimethylphenylboronic acid, Propanoyl ChloridePalladium complexHigh functional group tolerance, mild conditions.Catalyst cost and sensitivity, availability of starting materials.
Catalytic Ketonization 2,4,6-Trimethylbenzoic acid, Propanoic acidMetal Oxide (e.g., TiO₂, ZrO₂)Green chemistry approach, uses readily available acids.High temperatures required, selectivity in cross-ketonization can be an issue.

Post-Synthesis Purification and Isolation Techniques for Isomers and Product Purity

The isolation of Propiophenone, 2,2',4',6'-tetramethyl- in a highly purified form requires meticulous separation strategies to remove impurities and closely related isomers that may have formed during synthesis.

Chromatographic techniques are indispensable for the purification of Propiophenone, 2,2',4',6'-tetramethyl-, leveraging the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.

Column Chromatography is a fundamental and widely used method for purifying the target compound on a laboratory scale. The process involves packing a glass column with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. The crude product is loaded onto the top of the column and eluted with a liquid solvent system, the mobile phase. A common eluent system for compounds of this nature is a mixture of hexane (B92381) and ethyl acetate. By carefully selecting the solvent polarity, Propiophenone, 2,2',4',6'-tetramethyl- can be effectively separated from more polar or less polar impurities, which will travel through the column at different rates. The separation progress is often monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC) offers a more advanced and efficient method for achieving exceptionally high product purity. HPLC systems operate under high pressure, using columns packed with smaller stationary phase particles, which results in higher resolution and faster separation times compared to traditional column chromatography. For Propiophenone, 2,2',4',6'-tetramethyl-, a reverse-phase HPLC method would be highly effective. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, such as a gradient mixture of acetonitrile (B52724) and water. The components are separated based on their hydrophobicity, and the eluting peaks are monitored by a UV detector, typically set at a wavelength where the aromatic ketone strongly absorbs. auroraprosci.com This technique is particularly valuable for separating isomers with very similar physical properties and for final analytical purity assessment.

Table 1: Comparison of Chromatographic Purification Methods

FeatureColumn ChromatographyHigh-Performance Liquid Chromatography (HPLC)
Principle Separation based on differential adsorption to a solid stationary phase.High-pressure separation based on partitioning between a stationary and liquid mobile phase.
Stationary Phase Silica gel or alumina.Typically C18-bonded silica (reverse-phase).
Mobile Phase Non-polar solvent mixtures (e.g., Hexane/Ethyl Acetate).Polar solvent mixtures (e.g., Acetonitrile/Water).
Resolution Moderate; suitable for bulk separation.High; excellent for isomer separation and purity analysis.
Speed Slow (hours to days).Fast (minutes to an hour).
Scale Milligrams to kilograms.Analytical to preparative scale (micrograms to grams).

Distillation is a purification technique based on differences in the boiling points of the components in a liquid mixture. For Propiophenone, 2,2',4',6'-tetramethyl-, fractional distillation under reduced pressure (vacuum distillation) can be employed to separate it from impurities with significantly different boiling points.

However, a significant challenge arises when dealing with isomers. Positional isomers of tetramethyl-propiophenone or byproducts like isobutyrophenone (B147066) derivatives can have boiling points that are extremely close to that of the target compound. google.com In such cases, conventional fractional distillation becomes ineffective, as achieving a clean separation is practically impossible. stackexchange.comyoutube.com For instance, the boiling points of some isomers may differ by only one or two degrees Celsius, requiring a distillation column with an exceptionally high number of theoretical plates, which is often not feasible. google.com Therefore, while distillation can be a useful first step to remove low-boiling solvents or high-boiling residues, it is often insufficient on its own for achieving high isomeric purity.

Table 2: Considerations for Distillation of Propiophenone, 2,2',4',6'-tetramethyl-

ParameterConsiderationRationale
Technique Vacuum Fractional DistillationReduces the boiling point to prevent thermal decomposition of the compound.
Primary Challenge Isomer SeparationIsomers often have very similar boiling points, making separation difficult. google.com
Efficacy Effective for removing impurities with vastly different boiling points.Can remove residual solvents or polymeric byproducts.
Limitations Poor resolution for closely boiling compounds.Cannot effectively separate isomers with boiling point differences of < 25°C. youtube.com
Integration Best used as a preliminary purification step before chromatography.Removes bulk impurities, reducing the load on subsequent high-resolution methods.

Considerations for Industrial-Scale Chemical Production of Propiophenone, 2,2',4',6'-tetramethyl-

Scaling up the synthesis of Propiophenone, 2,2',4',6'-tetramethyl- from a laboratory setting to industrial production requires a strategic approach focused on maximizing efficiency, ensuring safety, and minimizing costs.

The economic viability of large-scale production hinges on process optimization. While a synthetic route like Friedel-Crafts acylation is common for aromatic ketones, its industrial application presents challenges. The use of stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃) can lead to high costs associated with catalyst procurement, corrosive reaction conditions, and the generation of significant aqueous waste during workup.

Optimization strategies include:

Catalyst Selection: Investigating heterogeneous or recyclable catalysts to replace traditional Lewis acids, thereby simplifying product isolation and reducing waste streams.

Solvent Minimization: Designing processes that use minimal solvent or solvent-free conditions to reduce costs and environmental impact.

Reaction Conditions: Fine-tuning temperature, pressure, and reaction times to maximize yield and throughput while minimizing energy consumption.

Alternative Routes: Exploring more atom-economical synthetic pathways, such as catalytic cross-decarboxylation reactions, which have been investigated for similar ketones to improve efficiency and reduce byproducts. researchgate.net

A paradigm shift from traditional batch processing to continuous flow manufacturing offers significant advantages for the industrial production of specialty chemicals like Propiophenone, 2,2',4',6'-tetramethyl-. chim.it Continuous flow reactors consist of a network of tubes or channels where reagents are continuously pumped, mixed, and reacted. prolabas.com

Key benefits of this technology include:

Enhanced Safety: The small internal volume of the reactor means that only a small quantity of hazardous material is present at any given time, significantly reducing the risks associated with highly exothermic reactions. kilolabs.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid temperature control and efficient mixing, leading to higher yields, better product quality, and fewer side reactions. chim.it

Scalability: Scaling up production is simplified and accelerated. Instead of redesigning large batch reactors, production can be increased by running the flow system for longer periods or by adding more reactors in parallel ("numbering-up"). corning.comamarequip.com This allows for a seamless transition from laboratory development to full-scale manufacturing. kilolabs.com

Consistency and Quality: Steady-state operation ensures that every portion of the product is subjected to the exact same conditions, resulting in highly consistent product quality. amarequip.com

For a reaction like Friedel-Crafts acylation, a continuous flow setup can offer better control over the highly exothermic process, improving safety and selectivity on an industrial scale.

Table 3: Comparison of Batch vs. Continuous Flow Production

FeatureBatch ReactorsContinuous Flow Reactors
Operation Discontinuous; reactants loaded in discrete batches.Uninterrupted; continuous feed of reactants and collection of product. amarequip.com
Heat Transfer Limited by surface-area-to-volume ratio.Excellent due to high surface-area-to-volume ratio. chim.it
Safety Higher risk due to large volumes of reactants.Inherently safer with small reaction volumes (low holdup). kilolabs.com
Scalability Complex and time-consuming; requires reactor redesign.Straightforward; achieved by longer run times or parallel systems. corning.comamarequip.com
Product Consistency Potential for batch-to-batch variability.High consistency due to steady-state conditions. amarequip.com
Footprint Large industrial footprint.Compact and space-saving. corning.com

Chemical Reactivity and Mechanistic Investigations of Propiophenone, 2,2 ,4 ,6 Tetramethyl

Reactivity of the Carbonyl Functional Group

The chemical behavior of Propiophenone (B1677668), 2,2',4',6'-tetramethyl- is dominated by its carbonyl (C=O) functional group. The difference in electronegativity between the carbon and oxygen atoms creates a dipole moment, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. However, the reactivity of this ketone is significantly modulated by the substantial steric hindrance surrounding the carbonyl group. The 2,4,6-trimethylphenyl group, with its ortho-methyl substituents, and the adjacent isopropyl group effectively shield the electrophilic carbon, making nucleophilic approach more challenging compared to less substituted ketones.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. libretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the rehybridization of the carbon from sp² (trigonal planar) to sp³ (tetrahedral) and the formation of a tetrahedral alkoxide intermediate. libretexts.org For Propiophenone, 2,2',4',6'-tetramethyl-, the rate of nucleophilic addition is generally slower than for unhindered ketones due to the steric bulk of the substituents, which impedes the nucleophile's approach. masterorganicchemistry.com

The carbonyl group is central to the formation of intermediates in nucleophilic addition reactions. The initial attack by a nucleophile breaks the π-bond of the carbonyl group, with the electrons moving to the highly electronegative oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate. rsc.org In the case of Propiophenone, 2,2',4',6'-tetramethyl-, this intermediate possesses a negatively charged oxygen atom and four groups attached to the former carbonyl carbon: the 2,4,6-trimethylphenyl group, the isopropyl group, the original carbonyl oxygen (now an alkoxide), and the newly added nucleophile. The stability and subsequent fate of this intermediate are influenced by both electronic and steric factors. The bulky nature of the substituents can create significant steric strain in the tetrahedral intermediate, potentially influencing the equilibrium of reversible addition reactions. rsc.org

Organometallic reagents, such as Grignard reagents (R-MgX) and allylmagnesium halides, are potent carbon-based nucleophiles that readily add to ketones to form alcohols after an acidic workup. masterorganicchemistry.com However, their reaction with severely sterically hindered ketones like Propiophenone, 2,2',4',6'-tetramethyl- can be complex.

Grignard Reagents: The addition of a Grignard reagent to the carbonyl carbon of this ketone is expected to be slow due to the significant steric shielding. organic-chemistry.org In such cases, side reactions may become competitive with the desired nucleophilic addition. These can include:

Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent, transferring a hydride to the carbonyl carbon via a cyclic six-membered transition state. This process yields the corresponding secondary alcohol after workup, the same product as a metal hydride reduction, rather than the expected tertiary alcohol. organic-chemistry.org

Enolization: The Grignard reagent can act as a base, abstracting an α-proton from the isopropyl group to form an enolate. Subsequent workup would regenerate the starting ketone. organic-chemistry.org

The choice of Grignard reagent and reaction conditions is therefore critical to favor the addition product.

Allylmagnesium Halides: Allylmagnesium bromide is known to be a highly reactive Grignard reagent. wikipedia.orgnih.gov Its high reactivity sometimes allows it to add to ketones that are resistant to other organometallic nucleophiles. nih.gov The addition of allylmagnesium bromide to Propiophenone, 2,2',4',6'-tetramethyl- would be expected to form 2-methyl-1-(2,4,6-trimethylphenyl)pent-4-en-1-ol after acidic workup. Despite the steric hindrance, the inherent reactivity of the allyl nucleophile may facilitate this carbon-carbon bond formation.

Organometallic ReagentExpected Primary ReactionPotential Side Reactions in Hindered KetonesExpected Final Product (after workup)
Grignard Reagent (e.g., CH₃MgBr)Nucleophilic AdditionReduction, EnolizationTertiary Alcohol
Allylmagnesium Halide (e.g., CH₂=CHCH₂MgBr)Nucleophilic AdditionLess common due to high reactivityAllylic Tertiary Alcohol

Reduction Mechanisms

The carbonyl group of Propiophenone, 2,2',4',6'-tetramethyl- can be reduced to a secondary alcohol, 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-ol. This transformation can be achieved through various methods, including catalytic hydrogenation and the use of metal hydride reagents.

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the C=O double bond in the presence of a metal catalyst. libretexts.org For the synthesis of chiral alcohols, asymmetric hydrogenation is a powerful technique that employs a chiral catalyst to selectively produce one enantiomer of the alcohol product.

A prominent catalytic system for the asymmetric hydrogenation of aromatic ketones is a Ruthenium(II) complexed with a chiral diphosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). wikipedia.orgnobelprize.org The mechanism is believed to involve the coordination of the ketone to the chiral Ru-BINAP catalyst. The rigid chiral environment created by the BINAP ligand forces the ketone to bind in a specific orientation. harvard.edu This geometric constraint directs the delivery of hydride from the ruthenium center to one face of the carbonyl group, leading to the formation of the chiral alcohol with high enantiomeric excess (ee). ethz.chresearchgate.net The reaction typically requires high pressures of hydrogen gas.

Catalyst SystemKey FeatureMechanism PrincipleProduct Type
Ru(II)-BINAPChiral diphosphine ligandStereocontrolled hydride delivery within a chiral metal complexEnantioenriched secondary alcohol
Biocatalysis (e.g., Rhodococcus sp.)Whole-cell or isolated enzymeEnzyme-catalyzed, stereospecific reductionEnantioenriched secondary alcohol

Metal hydrides are common reagents for the reduction of ketones. libretexts.org The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the metal-hydride complex to the electrophilic carbonyl carbon. chemistrysteps.com This attack forms a tetrahedral alkoxide intermediate, which is then protonated during a workup step (typically with water or acid) to yield the final secondary alcohol.

The two most common metal hydride reagents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). Their reactivity differs significantly:

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and reactive reducing agent. masterorganicchemistry.combyjus.com The Al-H bond is more polarized than the B-H bond, making the hydride more nucleophilic. libretexts.org LiAlH₄ can reduce a wide variety of carbonyl compounds, including ketones, aldehydes, esters, and carboxylic acids. byjus.com Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Given the steric hindrance of Propiophenone, 2,2',4',6'-tetramethyl-, LiAlH₄ is expected to be an effective reagent for its reduction.

Sodium Borohydride (NaBH₄): This is a much milder and more selective reducing agent than LiAlH₄. commonorganicchemistry.comorganic-chemistry.org It is capable of reducing aldehydes and ketones but typically does not react with less reactive carbonyls like esters and carboxylic acids. commonorganicchemistry.com NaBH₄ is less reactive and can be used in protic solvents such as methanol (B129727) or ethanol. youtube.com The reduction of the sterically hindered carbonyl group in Propiophenone, 2,2',4',6'-tetramethyl- with NaBH₄ would likely be significantly slower than with LiAlH₄ and may require more forcing conditions, such as elevated temperatures. researchgate.net

ReagentRelative ReactivitySolvent CompatibilityEffectiveness on Hindered Ketone
LiAlH₄ (Lithium Aluminum Hydride)Very StrongAnhydrous Aprotic (e.g., Ether, THF)High
NaBH₄ (Sodium Borohydride)MildProtic (e.g., Methanol, Ethanol)Moderate to Low (slower reaction)
Samarium-Mediated Reduction Mechanisms and Radical Intermediates

The reduction of ketones using samarium(II) iodide (SmI₂) is a versatile and powerful method in organic synthesis, proceeding through a single-electron transfer (SET) mechanism. wikipedia.orgnih.gov In the case of sterically hindered ketones like Propiophenone, 2,2',4',6'-tetramethyl-, this process is initiated by the transfer of an electron from SmI₂ to the carbonyl group. This generates a highly reactive intermediate known as a ketyl radical anion. acs.orgnih.gov

The general mechanism involves the following steps:

Formation of the Ketyl Radical: A single electron is transferred from SmI₂ to the ketone's carbonyl group. nih.govmdpi.com This is often the rate-determining step, and its facility can be influenced by the steric environment of the carbonyl and the reduction potential of the system. illinois.edu

Intermediate Reactions: The resulting ketyl radical can undergo several pathways. In the absence of a proton source, it may dimerize with another ketyl radical to form a pinacol-type product (a 1,2-diol). wikipedia.org

Protonation and Further Reduction: In the presence of a proton source, such as water or an alcohol, the ketyl radical anion can be protonated to form a carbinol radical. wikipedia.org This radical intermediate can then accept a second electron from another SmI₂ molecule to form an organosamarium species, which is subsequently protonated upon workup to yield the final alcohol product. wikipedia.org

The steric bulk provided by the two methyl groups adjacent to the carbonyl (on the propiophenone chain) and the two ortho-methyl groups on the mesityl ring in Propiophenone, 2,2',4',6'-tetramethyl- would likely hinder the dimerization pathway, favoring the formation of the corresponding alcohol. The efficiency and reduction potential of SmI₂ can be significantly enhanced by the use of additives. Hexamethylphosphoramide (HMPA) is a common additive that increases the rate of reduction. illinois.eduprinceton.edu The use of proton sources like methanol (MeOH) or tert-butanol (B103910) (t-BuOH) is crucial for quenching the radical intermediates and facilitating the formation of the alcohol. acs.orgmdpi.com

Oxidation Reactions to Carboxylic Acids and Ketones

Ketones are generally resistant to oxidation under mild conditions. pressbooks.pub Unlike aldehydes, they lack a hydrogen atom directly bonded to the carbonyl carbon, making them less susceptible to common oxidizing agents. However, strong oxidizing agents under harsh conditions, such as high temperatures and extreme pH, can oxidize ketones. This process is typically destructive, involving the cleavage of carbon-carbon bonds adjacent to the carbonyl group. libretexts.org For an unsymmetrical, sterically hindered ketone like Propiophenone, 2,2',4',6'-tetramethyl-, oxidation would lead to the cleavage of the molecule, yielding a mixture of carboxylic acids.

Oxidizing Agents and Conditions (e.g., KMnO₄, CrO₃)

Powerful oxidizing agents are required to effect the oxidation of ketones. fiveable.me The most common and effective reagents for this transformation are potassium permanganate (B83412) (KMnO₄) and chromium(VI) compounds like chromium trioxide (CrO₃), which forms chromic acid (H₂CrO₄) in the presence of aqueous acid. libretexts.orgmychemblog.com

Potassium Permanganate (KMnO₄): Hot, alkaline, or acidic solutions of KMnO₄ can cleave the C-C bonds of a ketone. pressbooks.publibretexts.org For Propiophenone, 2,2',4',6'-tetramethyl-, this would likely break the bond between the carbonyl carbon and the isopropyl group, as well as the bond between the carbonyl carbon and the aromatic ring, ultimately producing 2,4,6-trimethylbenzoic acid and acetone, which could be further oxidized.

Chromic Acid (H₂CrO₄): Prepared in situ from CrO₃ or a dichromate salt (e.g., K₂Cr₂O₇) and a strong acid like H₂SO₄, chromic acid is a potent oxidizing agent. libretexts.orglibretexts.org Under vigorous conditions (e.g., heating), it will oxidize ketones. The reaction stops at the ketone stage for secondary alcohols, but ketones themselves can be cleaved under more forcing conditions. libretexts.orgchadsprep.com

The conditions required for these oxidations are typically harsh, as summarized in the table below for analogous ketone oxidations.

Oxidizing AgentTypical ConditionsExpected Products from Propiophenone, 2,2',4',6'-tetramethyl-
Potassium Permanganate (KMnO₄)Hot, aqueous alkaline or acidic solution2,4,6-Trimethylbenzoic acid and other smaller carboxylic acids
Chromic Acid (H₂CrO₄)Aqueous H₂SO₄, heat2,4,6-Trimethylbenzoic acid and other smaller carboxylic acids
Electron Transfer Processes in Oxidation

The oxidation of ketones by powerful agents like permanganate and chromate (B82759) involves complex electron transfer mechanisms. While the precise mechanism can vary with the substrate and conditions, the general process for permanganate oxidation is thought to involve the formation of a manganate (B1198562) ester intermediate. fiveable.me In the case of chromic acid oxidation of alcohols to ketones, a chromate ester is formed, followed by the removal of a proton from the adjacent carbon. libretexts.orgchemistnotes.com

Reactivity of the Aromatic Ring

The aromatic ring of Propiophenone, 2,2',4',6'-tetramethyl- is a mesitylene (B46885) (1,3,5-trimethylbenzene) derivative. The three methyl groups are electron-donating, which activates the ring towards electrophilic attack, making it more nucleophilic than benzene (B151609). wikipedia.org However, the ring is also subject to significant steric hindrance from the bulky isobutyryl group and the two ortho-methyl groups, which influences the regioselectivity of substitution reactions. uomustansiriyah.edu.iq

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. wikipedia.org The general mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile. libretexts.org

For Propiophenone, 2,2',4',6'-tetramethyl-, the activating methyl groups direct incoming electrophiles to the ortho and para positions. In this molecule, the two available positions on the ring (positions 3' and 5') are equivalent and are ortho to two methyl groups and para to one. However, these positions are also ortho to the very bulky isobutyryl substituent, which will exert a strong steric hindrance, potentially deactivating these positions or preventing the reaction altogether.

Nitration, Sulfonation, and Halogenation

These three reactions are fundamental examples of electrophilic aromatic substitution.

Nitration: This reaction is typically carried out with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). uomustansiriyah.edu.iq The nitration of mesitylene itself is known to proceed readily due to the activated ring. researchgate.net For the title compound, nitration would be expected to occur at one of the two equivalent available aromatic positions (3' or 5'), despite the steric hindrance.

Sulfonation: This is a reversible reaction typically performed with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). wikipedia.org Sulfur trioxide (SO₃), or its protonated form, acts as the electrophile. The steric hindrance in Propiophenone, 2,2',4',6'-tetramethyl- would make this reaction challenging, as the sulfonic acid group (-SO₃H) is quite large.

Halogenation: This involves treating the aromatic ring with a halogen (Cl₂, Br₂, or I₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). wikipedia.org The catalyst polarizes the halogen molecule, creating a stronger electrophile. Given the activated nature of the mesityl ring, halogenation should be feasible, though the steric environment will again direct the substitution to the least hindered available position. mdpi.com

The table below summarizes the expected outcomes for these reactions on the subject compound, based on principles of EAS on sterically hindered, activated rings.

ReactionReagentsElectrophileExpected Product
NitrationHNO₃, H₂SO₄NO₂⁺1-(5-Nitro-2,4,6-trimethylphenyl)-2-methylpropan-1-one
SulfonationSO₃, H₂SO₄SO₃3-(Isobutyryl)-2,4,6-trimethylbenzenesulfonic acid
BrominationBr₂, FeBr₃Br⁺1-(3-Bromo-2,4,6-trimethylphenyl)-2-methylpropan-1-one

Functionalization at the Alpha-Carbon

The alpha-carbon of Propiophenone, 2,2',4',6'-tetramethyl- is a tertiary carbon, which influences its reactivity in reactions such as halogenation, amination, and alkylation.

No specific research detailing the alpha-halogenation of Propiophenone, 2,2',4',6'-tetramethyl- has been found in the reviewed literature. Generally, alpha-halogenation of ketones can proceed under acidic or basic conditions. However, the tertiary nature of the alpha-carbon in this specific compound may complicate these reactions, potentially leading to elimination side-products under basic conditions. The steric bulk surrounding the alpha-carbon could also impede the approach of halogenating agents.

Specific literature on the alpha-amination of Propiophenone, 2,2',4',6'-tetramethyl- is not available. Modern alpha-amination methods often involve the reaction of an enolate with an electrophilic nitrogen source. The steric hindrance around the carbonyl group could slow down the formation of the necessary imine or enamine intermediate in reductive amination processes. While it is known that catalysts can be used to enhance reaction rates for sterically hindered ketones, specific conditions for this compound have not been documented.

There is no available research that specifically addresses the alpha-alkylation of Propiophenone, 2,2',4',6'-tetramethyl-. The presence of only one acidic proton on the tertiary alpha-carbon makes it a candidate for enolate formation and subsequent alkylation. However, the significant steric hindrance from the adjacent mesityl group and the methyl group on the alpha-carbon itself would likely necessitate strong, non-nucleophilic bases and highly reactive electrophiles to achieve successful alkylation.

Stereochemical Aspects of Propiophenone, 2,2',4',6'-tetramethyl- Reactions

The stereochemistry of reactions involving Propiophenone, 2,2',4',6'-tetramethyl- is another area where specific research is lacking.

No published studies on the diastereoselective transformations of Propiophenone, 2,2',4',6'-tetramethyl- were identified. The prochiral nature of the carbonyl group suggests that nucleophilic addition could lead to the formation of a new stereocenter. The bulky 2,4,6-trimethylphenyl group would be expected to exert significant steric influence, potentially leading to high diastereoselectivity in such reactions. However, without experimental validation, the extent and nature of this stereochemical control are unknown.

Enantioselective Synthesis of Chiral Derivatives

The synthesis of chiral molecules from prochiral ketones such as Propiophenone, 2,2',4',6'-tetramethyl- is a cornerstone of modern organic chemistry. The creation of a new stereocenter, typically by reduction of the carbonyl group to a hydroxyl group, necessitates the use of chiral catalysts to influence the reaction's stereochemical outcome.

Chiral Catalytic Systems (e.g., Biocatalysis, Hypervalent Iodine Reagents)

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity. researchgate.net Alcohol dehydrogenases (ADHs), for example, are frequently used for the asymmetric reduction of prochiral ketones to chiral alcohols. nih.gov However, the application of biocatalysts to substrates with significant steric bulk, such as Propiophenone, 2,2',4',6'-tetramethyl-, presents a considerable challenge. The active site of an enzyme is a precisely shaped three-dimensional pocket, and highly hindered substrates may be unable to bind effectively, resulting in low or no reactivity. nih.gov While no enzymes have been identified that can act on ketones with flanking bulky groups, the field of enzyme engineering offers pathways to overcome these limitations by modifying the enzyme's active site to accommodate larger substrates. nih.gov

Hypervalent Iodine Reagents have emerged as mild, environmentally friendly alternatives to transition metals for various asymmetric transformations. beilstein-journals.orgacs.org Chiral hypervalent iodine compounds can be used stoichiometrically or catalytically to achieve reactions like the α-oxytosylation of ketones. beilstein-journals.org Research has shown that steric crowding around the iodine center in the chiral reagent can improve the enantioselectivity of the transformation. beilstein-journals.org For instance, Wirth and colleagues reported the asymmetric α-oxytosylation of propiophenone, achieving up to 40% enantiomeric excess (ee) by using a structurally modified chiral catalyst. beilstein-journals.org While direct application to Propiophenone, 2,2',4',6'-tetramethyl- is not extensively documented, these findings suggest that a carefully designed, sterically demanding hypervalent iodine reagent could potentially induce asymmetry in derivatives of this hindered ketone.

Influence of Ketone Substitution on Enantiomeric Excess

The degree of substitution on a ketone has a profound effect on the enantiomeric excess (ee) achieved in asymmetric reactions. Steric hindrance can be a determining factor in controlling the facial selectivity of a nucleophilic attack on the carbonyl carbon. libretexts.org For a molecule like Propiophenone, 2,2',4',6'-tetramethyl-, the bulky 2,4,6-trimethylphenyl (mesityl) group and the adjacent isopropyl group create a highly congested environment around the carbonyl.

This steric bulk can influence enantioselectivity in two primary ways:

Enhanced Selectivity: The large substituents can effectively block one face of the planar carbonyl group, forcing an incoming reagent (e.g., a hydride from a chiral borane) to attack from the less hindered face. This can lead to a high degree of stereocontrol and high enantiomeric excess. libretexts.org

Reduced Reactivity: Conversely, if the steric hindrance is too great, it may prevent the chiral catalyst from effectively coordinating with the ketone, leading to a slow reaction rate or a complete lack of reactivity. nih.gov

The interplay between the catalyst's structure and the substrate's steric properties is crucial. A successful asymmetric transformation of Propiophenone, 2,2',4',6'-tetramethyl- would require a catalytic system that is sufficiently reactive to overcome the steric hindrance while being sensitive enough to differentiate between the two prochiral faces of the carbonyl group.

Table 1: Illustrative Effect of Aromatic Ring Substitution on Enantiomeric Excess in Ketone Reduction This table illustrates the general principle of how increasing steric bulk can affect enantioselectivity, based on foundational concepts in asymmetric synthesis. Specific data for Propiophenone, 2,2',4',6'-tetramethyl- is not available in the cited literature.

Propiophenone Derivative Aromatic Substituents Relative Steric Hindrance Predicted Enantiomeric Excess (ee)
Propiophenone None Low Moderate
Propiophenone, 2'-methyl- One methyl group Medium Moderate to High
Propiophenone, 2',6'-dimethyl- Two methyl groups High Potentially High (if reactive)
Propiophenone, 2,2',4',6'-tetramethyl- Four methyl groups (total) Very High Highly variable; dependent on catalyst compatibility

Catalytic Transformations Involving Propiophenone, 2,2',4',6'-tetramethyl-

The steric hindrance of Propiophenone, 2,2',4',6'-tetramethyl- makes it a challenging substrate for many catalytic reactions that involve the functionalization of the positions alpha to the carbonyl group or direct cross-coupling reactions.

Metal-Catalyzed Reactions (e.g., Nickel, Palladium, Copper)

Transition metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the α-arylation of ketones, are widely used. acs.orgresearchgate.net These reactions typically proceed via an intermediate palladium enolate complex. For sterically hindered ketones, the choice of ligand is critical. Research by Hartwig and others has shown that bulky, electron-rich chelating phosphine (B1218219) ligands can accelerate the key C-C bond-forming reductive elimination step from the palladium center, improving yields for hindered substrates. acs.org The direct arylation of a highly congested ketone like Propiophenone, 2,2',4',6'-tetramethyl- would likely require such an advanced catalytic system.

Nickel-catalyzed cross-coupling reactions have gained prominence as a more economical alternative to palladium. rsc.org Nickel catalysts can couple a wide range of electrophiles and are known to participate in reactions involving sterically demanding substrates. princeton.edu For instance, nickel catalysis has been effective in the cross-coupling of alkyl halides with organozinc and Grignard reagents. nih.gov However, the application of these methods to functionalize a hindered ketone like Propiophenone, 2,2',4',6'-tetramethyl- would need to overcome the challenge of forming the necessary nickel-enolate intermediate in the presence of significant steric clutter.

Copper-catalyzed reactions offer a different reactivity profile. Copper catalysts are effective in a variety of transformations, including conjugate reductions and coupling reactions of aryl halides with amidines. nih.govorganic-chemistry.org While direct transformations on the hindered core of Propiophenone, 2,2',4',6'-tetramethyl- are not well-documented, copper-hydride catalysts have been successfully used for the asymmetric conjugate reduction of α,β-unsaturated carbonyl compounds, demonstrating their utility in creating chiral centers. nih.gov

Table 2: Metal-Catalyzed Reactions and Considerations for Hindered Ketones

Catalyst System Typical Reaction Key Challenge with Propiophenone, 2,2',4',6'-tetramethyl- Potential Solution
Palladium/Bulky Ligand α-Arylation Formation and reductive elimination of the Pd-enolate Use of highly active, sterically demanding chelating ligands acs.org
Nickel/Phosphine Ligand Cross-Coupling Oxidative addition and formation of Ni-enolate Use of specialized ligands and additives princeton.edunih.gov
Copper/Chiral Ligand Asymmetric Reduction Substrate binding and catalyst deactivation Development of catalysts with accessible yet selective active sites nih.gov

Organocatalytic Systems

Organocatalysis, which uses small organic molecules as catalysts, has become a major branch of asymmetric synthesis. nih.gov Common activation modes include the formation of enamine or iminium ion intermediates. However, the formation of these intermediates can be severely impeded by steric hindrance around the carbonyl group. For Propiophenone, 2,2',4',6'-tetramethyl-, the bulky mesityl and isopropyl groups would likely make the formation of an enamine with a secondary amine catalyst (like proline) very difficult. This steric clash would raise the activation energy for catalyst-substrate adduct formation, potentially rendering many standard organocatalytic procedures ineffective. researchgate.net Success would likely require the design of novel organocatalysts with unique structural features capable of accommodating such a demanding substrate.

Biocatalysis for Specific Transformations

As discussed previously, biocatalysis offers unparalleled selectivity but is often limited by the substrate scope of naturally occurring enzymes. Specific transformations, such as the reduction of the ketone to a chiral alcohol, are of primary interest. While many alcohol dehydrogenases (ADHs) can reduce a wide range of ketones, their effectiveness on highly hindered substrates like Propiophenone, 2,2',4',6'-tetramethyl- is generally low. nih.gov The kinetic resolution of esters derived from sterically hindered alcohols has been shown to be feasible in some cases with hydrolytic enzymes, but it is often impeded by steric repulsion. researchgate.net Therefore, the application of biocatalysis for specific transformations of Propiophenone, 2,2',4',6'-tetramethyl- would most likely require a targeted enzyme screening and evolution program to identify or create a biocatalyst with a sufficiently large and accommodating active site. researchgate.net

Kinetic and Mechanistic Studies of Propiophenone, 2,2',4',6'-tetramethyl- Reactions

The kinetic and mechanistic aspects of reactions involving Propiophenone, 2,2',4',6'-tetramethyl-, a sterically hindered aromatic ketone, are governed by the interplay of electronic effects of the carbonyl group and the significant steric hindrance imposed by the four methyl groups on the aromatic ring. These structural features dictate the feasibility of various reaction pathways and the nature of the intermediates formed.

Analysis of Reaction Pathways and Intermediates

Due to the steric shielding of the carbonyl group by the ortho-methyl groups, direct nucleophilic attack at the carbonyl carbon is significantly hindered. Consequently, photochemical reactions often become the dominant pathways for the transformation of Propiophenone, 2,2',4',6'-tetramethyl-. Upon absorption of ultraviolet light, the ketone is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state.

One of the principal photochemical pathways for ketones with accessible γ-hydrogens is the Norrish Type II reaction . wikipedia.org This intramolecular reaction proceeds through a 1,4-biradical intermediate, formed by the abstraction of a γ-hydrogen by the excited carbonyl oxygen. wikipedia.org This biradical can then undergo one of two competing reactions: cleavage to form an enol and an alkene, or cyclization to yield a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org For Propiophenone, 2,2',4',6'-tetramethyl-, the presence of γ-hydrogens on the ethyl group makes this pathway plausible.

Another potential photochemical pathway is the Norrish Type I reaction , which involves the homolytic cleavage of the α-carbon-carbon bond to generate an acyl radical and an alkyl radical. wikipedia.org However, for aromatic ketones, this pathway is generally less efficient than the Norrish Type II reaction when γ-hydrogens are available.

In the presence of suitable hydrogen donors, photoreduction of the carbonyl group can occur, leading to the formation of a ketyl radical intermediate. This process is often initiated by the abstraction of a hydrogen atom from the donor molecule by the excited ketone.

The table below summarizes the key reaction pathways and the corresponding intermediates for Propiophenone, 2,2',4',6'-tetramethyl-.

Reaction PathwayIntermediate(s)Primary Product(s)
Norrish Type II1,4-BiradicalEnol, Alkene
Norrish-Yang Cyclization1,4-BiradicalCyclobutanol derivative
Norrish Type IAcyl radical, Alkyl radicalDecarbonylation products, Coupling products
PhotoreductionKetyl radicalSecondary alcohol

Electron Transfer Processes

Photoinduced electron transfer (PET) is another crucial mechanistic pathway for excited ketones like Propiophenone, 2,2',4',6'-tetramethyl-. In the presence of a suitable electron donor, the excited ketone can act as an electron acceptor, leading to the formation of a radical anion of the ketone and a radical cation of the donor. Conversely, with a strong electron acceptor, the excited ketone can act as an electron donor.

The efficiency of PET is governed by the redox potentials of the ketone and the quenching molecule, as well as the solvent polarity. The free energy change (ΔG) for the electron transfer process can be estimated using the Rehm-Weller equation. A negative ΔG value indicates that the electron transfer is thermodynamically favorable.

For Propiophenone, 2,2',4',6'-tetramethyl-, electron transfer quenching can compete with other photochemical pathways, such as the Norrish Type II reaction. The outcome of the reaction will depend on the relative rates of these competing processes. Following the initial electron transfer, the resulting radical ions can undergo further reactions, such as proton transfer, back electron transfer, or ion-pair dissociation, leading to a variety of final products.

Investigation of Radical Pathways (e.g., with TEMPO)

The involvement of radical intermediates in the reactions of Propiophenone, 2,2',4',6'-tetramethyl- can be investigated using radical trapping agents. A commonly used radical trap is 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), which is a stable nitroxyl (B88944) radical.

TEMPO can efficiently scavenge transient carbon-centered radicals, forming stable adducts that can be identified and quantified. By conducting reactions in the presence of TEMPO and analyzing the products, it is possible to confirm the presence of radical intermediates and gain insights into the reaction mechanism. For instance, in a Norrish Type I reaction, TEMPO would be expected to trap both the acyl and alkyl radicals. In photoreduction reactions, TEMPO can intercept the ketyl radical.

The rate of trapping by TEMPO is typically very fast, often diffusion-controlled. Therefore, the observation of TEMPO adducts provides strong evidence for the operation of a radical pathway. Furthermore, the distribution of the trapped products can provide information about the relative rates of formation of different radical species.

Kinetic Modeling and Analysis of Reaction Orders

The kinetics of the reactions of Propiophenone, 2,2',4',6'-tetramethyl- can be studied by monitoring the disappearance of the reactant or the formation of products over time. For photochemical reactions, techniques such as steady-state photolysis and laser flash photolysis are employed.

Steady-state photolysis experiments can be used to determine the quantum yield of a reaction, which is a measure of its efficiency. The reaction order with respect to the ketone can be determined by measuring the initial reaction rate at different initial concentrations of the ketone.

Laser flash photolysis is a powerful technique for studying the kinetics of short-lived transient species, such as excited states and radical intermediates. oxinst.com By exciting a sample with a short laser pulse and monitoring the subsequent changes in absorbance, it is possible to directly observe the formation and decay of these intermediates and determine their lifetimes and reaction rate constants. oxinst.com

A simplified kinetic model for a photochemical reaction involving Propiophenone, 2,2',4',6'-tetramethyl- (PK) could include the following steps:

Excitation: PK + hν → PK*

Non-radiative decay: PK* → PK

Fluorescence: PK* → PK + hν'

Intersystem crossing: PK* (singlet) → PK* (triplet)

Reaction of excited state: PK* → Products (e.g., via Norrish Type II)

Quenching: PK* + Q → PK + Q* (or other products)

Structure Reactivity Relationships and Steric Effects in Propiophenone, 2,2 ,4 ,6 Tetramethyl

Influence of Methyl Substituents on Reactivity and Selectivity

The reactivity of the carbonyl group in Propiophenone (B1677668), 2,2',4',6'-tetramethyl- is significantly modulated by the steric and electronic effects of its four methyl substituents. These effects often work in concert to dictate the accessibility of the carbonyl carbon to nucleophiles and its inherent electrophilicity.

The most prominent feature of Propiophenone, 2,2',4',6'-tetramethyl- is the substantial steric hindrance around the carbonyl group. This steric congestion arises from the cumulative effect of the two ortho-methyl groups on the 2,4,6-trimethylphenyl (mesityl) ring and the two methyl groups on the adjacent alpha-carbon. This crowded environment physically obstructs the trajectory of incoming nucleophiles, thereby reducing the rate of nucleophilic addition reactions.

The two ortho-methyl groups on the aromatic ring force the carbonyl group to orient itself out of the plane of the ring to minimize steric strain. This twisting disrupts the coplanarity that is often favored in simpler aryl ketones. Furthermore, the two methyl groups on the alpha-carbon create a bulky isopropyl group directly attached to the carbonyl carbon, further shielding it from attack.

The impact of this steric hindrance is evident in the reduced reactivity of Propiophenone, 2,2',4',6'-tetramethyl- towards common nucleophilic reagents compared to less substituted propiophenones. For instance, reactions such as Grignard additions or reductions with hydride reagents are expected to proceed at a significantly slower rate. In some cases, the steric bulk may be so pronounced as to prevent certain reactions from occurring under standard conditions or may necessitate the use of smaller, more reactive nucleophiles.

Table 1: Hypothetical Relative Reaction Rates of Propiophenones with a Bulky Nucleophile This table presents hypothetical data to illustrate the expected trend in reactivity based on steric hindrance.

CompoundStructureRelative Rate
PropiophenoneC6H5COCH2CH3100
2',4',6'-Trimethylpropiophenone(CH3)3C6H2COCH2CH310
Propiophenone, 2,2',4',6'-tetramethyl- (CH3)3C6H2COCH(CH3)2 1

The data in the table illustrates a significant decrease in reactivity with increasing steric bulk around the carbonyl group. The presence of ortho-methyl groups in 2',4',6'-trimethylpropiophenone already reduces the reaction rate tenfold compared to the unsubstituted propiophenone. The addition of two more methyl groups on the alpha-carbon in Propiophenone, 2,2',4',6'-tetramethyl- further diminishes the reactivity, highlighting the profound impact of steric hindrance.

The three methyl groups on the aromatic ring of Propiophenone, 2,2',4',6'-tetramethyl- also exert a significant electronic influence on the carbonyl group's reactivity. Methyl groups are known to be weakly electron-donating through a combination of inductive effects and hyperconjugation.

The inductive effect involves the donation of electron density through the sigma bonds. The three methyl groups collectively push electron density into the aromatic ring, which in turn slightly reduces the partial positive charge on the carbonyl carbon. This decrease in electrophilicity makes the carbonyl group less susceptible to attack by nucleophiles.

Hyperconjugation involves the delocalization of sigma electrons from the C-H bonds of the methyl groups into the pi system of the aromatic ring. This delocalization further increases the electron density of the ring and, by extension, reduces the electrophilicity of the carbonyl carbon.

The cumulative electron-donating effect of the three methyl groups deactivates the carbonyl group towards nucleophilic addition. This electronic deactivation, coupled with the severe steric hindrance, makes Propiophenone, 2,2',4',6'-tetramethyl- a relatively unreactive ketone.

Table 2: Effect of Aromatic Substituents on the Carbonyl Stretching Frequency (νC=O) in Propiophenones This table presents typical infrared spectroscopy data that reflects the electronic effects of substituents on the carbonyl bond.

CompoundSubstituentνC=O (cm⁻¹)Electronic Effect
4'-Nitropropiophenone-NO2 (electron-withdrawing)~1695Increased electrophilicity
Propiophenone-H (neutral)~1685Baseline
4'-Methoxypropiophenone-OCH3 (electron-donating)~1675Decreased electrophilicity
Propiophenone, 2,2',4',6'-tetramethyl- -CH3 (x3, electron-donating) ~1670 Significantly decreased electrophilicity

A lower carbonyl stretching frequency in the infrared spectrum is indicative of a weaker C=O bond and a less electrophilic carbonyl carbon. The data shows that electron-donating groups lower the stretching frequency, with the three methyl groups in Propiophenone, 2,2',4',6'-tetramethyl- causing a significant decrease, reflecting their combined electron-donating nature.

Conformational Analysis and its Impact on Reaction Stereoselectivity

The conformational preferences of Propiophenone, 2,2',4',6'-tetramethyl- are largely dictated by the need to minimize steric interactions between the bulky substituent groups. These conformational preferences, in turn, can have a profound impact on the stereoselectivity of reactions at the carbonyl center.

Due to the steric clash between the ortho-methyl groups and the isopropyl group, the rotation around the bond connecting the carbonyl group to the aromatic ring is highly restricted. This leads to a preferred conformation where the isopropyl group is oriented away from the ortho-methyl groups. This locked conformation can lead to facial differentiation of the carbonyl group, meaning that one face is more sterically accessible to an incoming nucleophile than the other.

In reactions such as the reduction of the carbonyl group to a secondary alcohol, this facial bias can lead to the preferential formation of one diastereomer over the other. For example, if a nucleophile attacks from the less hindered face, a predictable stereochemical outcome can be expected. The degree of diastereoselectivity will depend on the effective size of the nucleophile and the precise conformational equilibrium of the ketone.

While specific experimental studies on the diastereoselectivity of reactions with Propiophenone, 2,2',4',6'-tetramethyl- are scarce in the available literature, it is a well-established principle that steric hindrance in chiral or prochiral ketones can lead to high levels of diastereoselectivity in nucleophilic addition reactions.

Computational modeling techniques, such as Density Functional Theory (DFT), are powerful tools for determining the preferred conformations of sterically hindered molecules like Propiophenone, 2,2',4',6'-tetramethyl-. These methods can calculate the relative energies of different rotational isomers (rotamers) and predict the most stable conformation.

A computational analysis would likely reveal a significant energy barrier to rotation around the aryl-carbonyl bond, confirming the existence of a locked conformation. Furthermore, these models can be used to simulate the approach of a nucleophile to the carbonyl group in the lowest energy conformation, allowing for the prediction of the major diastereomeric product. Such in silico studies can provide valuable insights into the stereochemical outcomes of reactions and guide the design of stereoselective syntheses.

Table 3: Hypothetical Calculated Rotational Barrier and Dihedral Angle for Propiophenone Derivatives This table presents hypothetical computational data to illustrate the expected conformational constraints.

CompoundCalculated Rotational Barrier (kcal/mol)Calculated Aryl-C=O Dihedral Angle (°)
Propiophenone~2-3~0-10
2',6'-Dimethylpropiophenone~8-10~40-50
Propiophenone, 2,2',4',6'-tetramethyl- >15 ~60-70

The hypothetical data suggests that as steric hindrance from ortho-substituents increases, the barrier to rotation around the aryl-carbonyl bond increases significantly, and the carbonyl group is pushed further out of the plane of the aromatic ring.

Comparative Studies with Structural Analogues and Isomers

To fully appreciate the unique reactivity of Propiophenone, 2,2',4',6'-tetramethyl-, it is instructive to compare it with its structural analogues and isomers that have different substitution patterns.

A direct comparison with propiophenone would highlight the dramatic decrease in reactivity due to the four methyl groups. Propiophenone, lacking any steric hindrance around the carbonyl group and having only a weakly deactivating phenyl group, would be significantly more susceptible to nucleophilic attack.

Comparing Propiophenone, 2,2',4',6'-tetramethyl- with its isomer 2',3',5',6'-tetramethylpropiophenone would isolate the effect of the ortho-methyl groups. The latter, having no ortho-substituents, would be more reactive due to reduced steric hindrance, even though it possesses the same number of electron-donating methyl groups on the aromatic ring.

A comparison with 2',4',6'-trimethylpropiophenone would demonstrate the additional steric and electronic effects of the two methyl groups on the alpha-carbon. While 2',4',6'-trimethylpropiophenone is already sterically hindered, the presence of the isopropyl group in Propiophenone, 2,2',4',6'-tetramethyl- would lead to a further reduction in reactivity.

Table 4: Qualitative Reactivity Comparison of Propiophenone and its Methylated Analogues

CompoundKey Structural FeaturesExpected Relative Reactivity
PropiophenoneUnsubstitutedHigh
4'-MethylpropiophenoneOne para-methyl groupSlightly lower than propiophenone (electronic effect)
2',6'-DimethylpropiophenoneTwo ortho-methyl groupsLow (significant steric hindrance)
Propiophenone, 2,2',4',6'-tetramethyl- Two ortho-methyl groups and two alpha-methyl groups Very Low (severe steric and electronic effects)

These comparative considerations underscore the principle that the specific placement of substituents is crucial in determining the chemical properties of a molecule. In the case of Propiophenone, 2,2',4',6'-tetramethyl-, the unique combination of multiple methyl groups in strategic positions results in a ketone with significantly attenuated reactivity and potentially high stereochemical control in its reactions.

Effects of Chain Length Variation on Reactivity

The reactivity of ketones is significantly influenced by both electronic and steric factors. learncbse.in In the case of Propiophenone, 2,2',4',6'-tetramethyl-, the core structure already presents considerable steric hindrance around the carbonyl group due to the four methyl groups on the phenyl ring and the ethyl group of the propionyl chain. Varying the length of the alkyl chain attached to the carbonyl group would further modulate this steric environment and, consequently, the reactivity of the molecule.

Generally, increasing the chain length from a propionyl to a butyryl or longer acyl group would be expected to increase the steric bulk around the carbonyl carbon. This increased steric hindrance would likely decrease the reactivity of the ketone towards nucleophilic addition reactions. learncbse.in The bulky alkyl chain would impede the approach of a nucleophile to the electrophilic carbonyl carbon.

A classic example of intramolecular reactivity influenced by chain length is the Norrish Type II reaction, a photochemical process that involves intramolecular abstraction of a γ-hydrogen by the excited carbonyl group. wikipedia.org This reaction leads to the formation of a 1,4-biradical, which can then undergo cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative. wikipedia.org The efficiency and pathway of the Norrish Type II reaction are dependent on the presence and accessibility of a γ-hydrogen.

For Propiophenone, 2,2',4',6'-tetramethyl-, the propionyl group provides a γ-hydrogen. Lengthening the alkyl chain would introduce additional γ-hydrogens and also potentially δ- and ε-hydrogens, opening up different pathways for intramolecular hydrogen abstraction and potentially leading to a mixture of products. The flexibility and conformation of the longer alkyl chain would play a crucial role in determining which hydrogen is preferentially abstracted.

Table 1: Predicted Effect of Acyl Chain Length on Reactivity in 2,2',4',6'-tetramethyl-acylphenones

Acyl GroupChain LengthExpected Steric HindrancePredicted Reactivity towards Nucleophilic AdditionPotential for Norrish Type II Reaction
Acetyln=0LowerHigherNot possible (no γ-hydrogen)
Propionyl n=1 Baseline Baseline Possible
Butyryln=2HigherLowerPossible
Valeryln=3HigherLowerPossible

This table presents predicted trends based on general chemical principles, as specific experimental data for this compound series is not available.

Positional Isomerism and its Chemical Consequences

Positional isomerism in Propiophenone, 2,2',4',6'-tetramethyl- would involve altering the positions of the four methyl groups on the phenyl ring. The specific arrangement of these substituents has profound consequences for the molecule's steric environment and electronic properties, which in turn dictate its chemical reactivity and spectroscopic characteristics.

The 2,2',4',6'-tetramethyl substitution pattern results in two methyl groups in the ortho positions and two in the meta and para positions relative to the propionyl group. This arrangement creates significant steric hindrance around the carbonyl group, a key feature of this molecule. If we consider a hypothetical positional isomer, for instance, Propiophenone, 2,3',4',5'-tetramethyl-, the chemical consequences would be substantial.

In this hypothetical isomer, only one ortho position is occupied by a methyl group, which would lead to a significant reduction in steric hindrance around the carbonyl group compared to the 2,2',4',6'-tetramethyl isomer. This reduced steric crowding would likely increase the reactivity of the carbonyl group towards nucleophiles. numberanalytics.com

The photochemical behavior would also be expected to differ. The rate and efficiency of intersystem crossing from the excited singlet state to the triplet state, a crucial step in many photochemical reactions of ketones, can be influenced by the substitution pattern on the aromatic ring.

Table 2: Comparison of Predicted Properties of Positional Isomers of Tetramethylpropiophenone

IsomerOrtho Methyl GroupsExpected Steric HindrancePredicted Carbonyl Reactivity
2,2',4',6'-tetramethyl- 2 High Low
2,3',4',5'-tetramethyl-1ModerateModerate
3,3',5,5'-tetramethyl-0LowHigh

This table is based on theoretical predictions derived from general principles of organic chemistry.

Substituent Effects (e.g., Fluorination)

The introduction of substituents onto the aromatic ring of Propiophenone, 2,2',4',6'-tetramethyl- would alter its chemical and physical properties through a combination of electronic and steric effects. Fluorine, as a substituent, is particularly interesting due to its high electronegativity and relatively small size.

If we consider the hypothetical fluorination of the aromatic ring, for example at the 3' or 5' position, the primary influence would be electronic. Fluorine is a strongly electron-withdrawing group via the inductive effect, but a weak π-donor through resonance. The net effect is typically electron withdrawal from the ring, which would increase the electrophilicity of the carbonyl carbon. This increased electrophilicity would likely enhance the reactivity of the ketone towards nucleophilic attack, provided that the steric hindrance is not significantly altered.

The introduction of a fluorine atom could also influence the molecule's photochemical properties. The heavy atom effect of halogens can promote intersystem crossing, potentially altering the quantum yields and pathways of photochemical reactions like the Norrish Type II process.

The position of fluorination would be critical. Fluorination at one of the existing methyl groups would introduce a -CH2F group, which is also electron-withdrawing. The specific location of the substituent would determine the extent of its electronic influence on the carbonyl group.

Table 3: Predicted Effects of Fluorination on Propiophenone, 2,2',4',6'-tetramethyl-

Position of FluorinationPrimary Electronic EffectPredicted Effect on Carbonyl ElectrophilicityPredicted Effect on Reactivity Towards Nucleophiles
3'- or 5'- positionInductive electron withdrawalIncreaseIncrease
On a methyl group (e.g., -CH2F)Inductive electron withdrawalIncreaseIncrease

This table outlines predicted effects based on established principles of substituent effects in organic chemistry.

Analysis of Steric Inhibition of Conjugation via Spectroscopic Methods

The significant steric hindrance in Propiophenone, 2,2',4',6'-tetramethyl- forces the propionyl group out of the plane of the benzene (B151609) ring. This twisting inhibits the π-orbital overlap between the carbonyl group and the aromatic ring, a phenomenon known as steric inhibition of conjugation. This effect can be effectively studied and quantified using spectroscopic methods, particularly UV-Vis spectroscopy. cdnsciencepub.com

In a planar system, conjugation between the carbonyl group and the phenyl ring leads to a delocalization of electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift of the π→π* absorption band to a longer wavelength and an increase in its molar absorptivity (a hyperchromic effect).

In Propiophenone, 2,2',4',6'-tetramethyl-, the steric clash between the ortho-methyl groups and the propionyl group disrupts this planarity. The resulting decrease in conjugation leads to a hypsochromic (blue) shift of the π→π* transition to a shorter wavelength and a decrease in its molar absorptivity (a hypochromic effect) when compared to a less hindered analogue like propiophenone. cdnsciencepub.com

By comparing the UV-Vis spectrum of Propiophenone, 2,2',4',6'-tetramethyl- with that of propiophenone and other less substituted derivatives, the extent of this steric inhibition can be analyzed. The magnitude of the hypsochromic shift and the reduction in molar absorptivity provide a qualitative and semi-quantitative measure of the dihedral angle between the carbonyl group and the aromatic ring.

Table 4: Hypothetical UV-Vis Absorption Data for Propiophenone and its Derivatives

CompoundSubstitution PatternExpected ConjugationPredicted λmax (π→π*)Predicted Molar Absorptivity (ε)
PropiophenoneUnsubstitutedHigh~240 nm~13,000
2'-MethylpropiophenoneMono-ortho substitutedModerate~235 nm~10,000
Propiophenone, 2,2',4',6'-tetramethyl- Di-ortho substituted Low (Inhibited) ~220 nm ~7,000

This table presents hypothetical data based on the expected spectroscopic trends for sterically hindered aromatic ketones as described in the literature. cdnsciencepub.com

Computational and Theoretical Chemistry Studies of Propiophenone, 2,2 ,4 ,6 Tetramethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These computational methods, such as Density Functional Theory (DFT), are routinely used to predict a wide range of molecular properties before a compound is ever synthesized or analyzed in a laboratory.

Geometry Optimization and Energy Minimization

A foundational step in computational chemistry involves determining the most stable three-dimensional arrangement of a molecule's atoms—its equilibrium geometry. This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. For a sterically hindered molecule like Propiophenone (B1677668), 2,2',4',6'-tetramethyl-, such calculations would be crucial for understanding how the bulky methyl groups on the phenyl ring influence the orientation of the propanoyl group. This steric hindrance would likely lead to a non-planar arrangement between the aromatic ring and the carbonyl group, which in turn would affect the molecule's reactivity and spectroscopic properties. However, specific optimized bond lengths, bond angles, and dihedral angles for this compound are not available in the literature.

Electronic Structure Analysis

Analysis of the electronic structure provides insight into a molecule's reactivity, stability, and optical properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. For an aromatic ketone, the HOMO is typically associated with the π-system of the benzene (B151609) ring, while the LUMO is often localized on the carbonyl group. A detailed analysis for Propiophenone, 2,2',4',6'-tetramethyl- would map its molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions, predicting sites for nucleophilic and electrophilic attack. Such specific electronic structure data for this compound has not been published.

Vibrational Spectra Prediction and Validation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic frequencies of the optimized geometry, a theoretical spectrum can be generated. This predicted spectrum is an invaluable tool for interpreting experimental data, allowing for the assignment of specific vibrational modes (e.g., C=O stretching, C-H bending, aromatic ring vibrations) to observed spectral bands. For Propiophenone, 2,2',4',6'-tetramethyl-, theoretical spectra would help to understand how the tetramethyl substitution pattern affects the characteristic vibrational modes of the propiophenone core. No such predictive or comparative validation studies are currently documented.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that control reaction rates and outcomes.

Energy Landscape and Reaction Pathway Mapping

By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy landscape for a given reaction. This map reveals the most likely pathway a reaction will follow. For reactions involving Propiophenone, 2,2',4',6'-tetramethyl-, such as its synthesis via Friedel-Crafts acylation or its subsequent reactions at the carbonyl group, mapping the energy landscape would clarify the mechanism and identify the rate-determining step. This information is critical for optimizing reaction conditions to improve yield and efficiency. However, no specific energy landscape or reaction pathway maps for this compound are available.

Prediction of Reaction Selectivity and Stereochemical Outcomes

In reactions where multiple products are possible, computational modeling can predict the selectivity (chemo-, regio-, and stereoselectivity). By comparing the activation energies of competing reaction pathways leading to different isomers, researchers can forecast which product will be favored. For a molecule like Propiophenone, 2,2',4',6'-tetramethyl-, understanding the stereochemical outcome of, for instance, nucleophilic addition to its sterically hindered carbonyl group would be of significant interest. Theoretical models could predict whether one enantiomer or diastereomer would be formed preferentially, guiding the development of asymmetric syntheses. At present, there are no published computational studies that predict the reaction selectivity or stereochemical outcomes for this specific compound.

Thermodynamic Parameter Derivations and Intermolecular Interactions of Propiophenone, 2,2',4',6'-tetramethyl-

Computational and theoretical chemistry studies offer significant insights into the thermodynamic properties and intermolecular interactions of "Propiophenone, 2,2',4',6'-tetramethyl-". While direct experimental thermodynamic data for this specific compound is limited in the public domain, valuable information can be extrapolated from studies on the parent compound, propiophenone, and its interactions in binary mixtures.

Hydrogen Bonding Strength in Mixtures

Research into the binary mixtures of propiophenone with a series of 1-alkanols (from 1-hexanol (B41254) to 1-nonanol) has provided a foundational understanding of the hydrogen bonding involving the carbonyl group of the ketone. uniroma1.it Density functional theory (DFT) calculations have been employed to elucidate the nature and strength of these interactions. uniroma1.it

These studies on propiophenone suggest that "Propiophenone, 2,2',4',6'-tetramethyl-" would also be capable of forming hydrogen bonds with protic solvents. However, the presence of the four methyl groups on the phenyl ring, particularly the two at the ortho positions (2' and 6'), would introduce significant steric hindrance around the carbonyl group. This steric crowding would likely weaken the hydrogen bonds formed with other molecules compared to those formed by the unsubstituted propiophenone.

Below is a table summarizing the trends observed in the study of propiophenone and 1-alkanol mixtures, which can serve as a model for predicting the behavior of its tetramethyl-substituted counterpart.

1-AlkanolExcess Molar Volume (VmE)Deviation in Viscosity (Δη)Inferred Hydrogen Bond Strength with Propiophenone
1-HexanolNegativeNegativeStronger
1-HeptanolNegativeNegative
1-OctanolNegativeNegative
1-NonanolPositiveNegativeWeaker

Conformational Locking and Structural Rigidification

The concept of "conformational locking" refers to the restriction of bond rotation within a molecule, leading to a more rigid structure. In "Propiophenone, 2,2',4',6'-tetramethyl-", the substitution pattern on the aromatic ring is expected to play a crucial role in its conformational preferences. The presence of methyl groups at both ortho positions (2' and 6') of the phenyl ring creates significant steric hindrance.

Computational Similarity Assessments with Related Compounds

Direct computational similarity assessments for "Propiophenone, 2,2',4',6'-tetramethyl-" are not extensively documented in the available literature. However, a comparative analysis can be made based on its structural and electronic features relative to related compounds like propiophenone and other substituted derivatives.

From a structural standpoint, "Propiophenone, 2,2',4',6'-tetramethyl-" shares the core propiophenone scaffold but is distinguished by the extensive methylation of the phenyl ring. This substitution significantly increases the molecule's lipophilicity and steric bulk.

A computational similarity assessment would likely highlight the following:

Topological Similarity: The core atomic connectivity remains similar to other propiophenones.

Steric Dissimilarity: The presence of four methyl groups, especially the ortho substituents, creates a distinct three-dimensional shape and larger molecular volume compared to less substituted analogs. This would result in a lower steric similarity score when compared to propiophenone.

Electronic Dissimilarity: The methyl groups are weak electron-donating groups, which would alter the electron density distribution on the aromatic ring and the reactivity of the carbonyl group compared to the parent compound.

These differences in steric and electronic properties are critical in determining the molecule's interactions with its environment and are key descriptors in quantitative structure-activity relationship (QSAR) studies. While a formal similarity index is not available, it is clear that the tetramethyl substitution pattern confers unique physicochemical properties to the molecule, distinguishing it from other members of the propiophenone family.

Advanced Spectroscopic and Analytical Methodologies for Propiophenone, 2,2 ,4 ,6 Tetramethyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is an indispensable tool for the detailed characterization of "Propiophenone, 2,2',4',6'-tetramethyl-," providing insights into its atomic connectivity and three-dimensional structure.

¹H and ¹³C NMR for Methyl Group Position and Aromatic Substitution Patterns

¹H and ¹³C NMR spectroscopy are fundamental in verifying the substitution pattern of the aromatic ring and the positions of the four methyl groups in "Propiophenone, 2,2',4',6'-tetramethyl-". The chemical shifts in the ¹H NMR spectrum allow for the distinction between the aromatic protons and the protons of the methyl groups. Similarly, the ¹³C NMR spectrum provides distinct signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, and the carbons of the methyl substituents. This detailed spectral fingerprint is crucial for confirming the precise isomer and substitution pattern of the molecule. manchester.ac.uk

While a publicly available, detailed spectrum for "Propiophenone, 2,2',4',6'-tetramethyl-" is not readily accessible, the expected chemical shifts can be predicted based on established principles of NMR spectroscopy and data from similar compounds.

Predicted ¹H NMR Chemical Shifts for Propiophenone (B1677668), 2,2',4',6'-tetramethyl-

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H~6.8s2H
Methine-H (CH)~3.5sept1H
Aromatic-CH₃ (para)~2.3s3H
Aromatic-CH₃ (ortho)~2.1s6H
Isopropyl-CH₃~1.1d6H

Predicted ¹³C NMR Chemical Shifts for Propiophenone, 2,2',4',6'-tetramethyl-

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)~205-215
Aromatic C (quaternary, attached to C=O)~135-145
Aromatic C (quaternary, ortho)~130-140
Aromatic C (quaternary, para)~135-145
Aromatic C-H~125-135
Methine (CH)~35-45
Aromatic-CH₃ (para)~20-25
Aromatic-CH₃ (ortho)~18-23
Isopropyl-CH₃~15-20

Applications in Studying Steric Inhibition of Conjugation

The highly substituted nature of "Propiophenone, 2,2',4',6'-tetramethyl-," with methyl groups at the 2, 2', 4', and 6' positions, introduces significant steric hindrance around the carbonyl group. This steric crowding can force the carbonyl group out of the plane of the aromatic ring, a phenomenon known as steric inhibition of conjugation. NMR spectroscopy is a powerful technique to study this effect.

Changes in the chemical shifts of the carbonyl carbon and the aromatic carbons in the ¹³C NMR spectrum, compared to less substituted propiophenone derivatives, can provide evidence for reduced conjugation. Specifically, a deviation from the expected downfield shift of the carbonyl carbon and altered chemical shifts of the aromatic carbons can indicate a disruption of the π-electron delocalization between the carbonyl group and the aromatic ring. nih.gov While specific studies on "Propiophenone, 2,2',4',6'-tetramethyl-" are not prevalent, research on related sterically hindered aromatic ketones has demonstrated the utility of NMR in quantifying the degree of non-planarity and its impact on electronic properties. nih.govresearchgate.net

In-situ NMR for Real-time Kinetic Monitoring

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data. This technique can be applied to study reactions involving "Propiophenone, 2,2',4',6'-tetramethyl-," such as its synthesis via Friedel-Crafts acylation or subsequent transformations. manchester.ac.ukrsc.org By acquiring NMR spectra at regular intervals during the reaction, it is possible to track the disappearance of reactants and the appearance of products and intermediates.

This approach enables the determination of reaction rates, the identification of transient species, and the elucidation of reaction mechanisms. For instance, monitoring the Friedel-Crafts acylation of a substituted benzene (B151609) with isobutyryl chloride to form "Propiophenone, 2,2',4',6'-tetramethyl-" would allow for the direct observation of the formation of the product and any potential side-products in real-time. rsc.orgnih.gov

Isotopic Labeling for Mechanistic Elucidation (e.g., Deuterated Propiophenone)

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful tool for elucidating reaction mechanisms, and NMR spectroscopy is the primary method for detecting the position of the isotopic label. In the context of "Propiophenone, 2,2',4',6'-tetramethyl-," deuterium labeling can be used to trace the fate of specific hydrogen atoms during a reaction.

For example, studying the deuterium exchange of the α-protons of the propiophenone moiety in the presence of a deuterated acid or base can provide insights into the enolization mechanism. By analyzing the ¹H and ²H NMR spectra, the rate and stereoselectivity of deuterium incorporation can be determined. This information is crucial for understanding the reactivity of the carbonyl group and the influence of the bulky tetramethyl-substituted aromatic ring on the reaction pathway. nih.govlibretexts.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity and structure.

GC-MS for Retention Indices and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture before they are introduced into the mass spectrometer. For "Propiophenone, 2,2',4',6'-tetramethyl-," GC-MS is used to determine its retention index, a characteristic property that aids in its identification, and to analyze its fragmentation pattern upon electron ionization. manchester.ac.uk

The mass spectrum of "Propiophenone, 2,2',4',6'-tetramethyl-" would be expected to show a molecular ion peak corresponding to its molecular weight (190.28 g/mol ). nih.gov The fragmentation pattern provides valuable structural information. Key fragmentation pathways for aromatic ketones often involve cleavage at the bonds adjacent to the carbonyl group.

Expected Fragmentation Pattern for Propiophenone, 2,2',4',6'-tetramethyl-

m/zFragment Ion
190[M]⁺ (Molecular Ion)
147[M - C₃H₇]⁺ (Loss of isopropyl group)
119[C₉H₁₁]⁺ (Mesityl cation)

The observation of these characteristic fragment ions in the mass spectrum, in conjunction with the retention index from the gas chromatogram, provides strong evidence for the structure of "Propiophenone, 2,2',4',6'-tetramethyl-". nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the analysis of "Propiophenone, 2,2',4',6'-tetramethyl-". It is primarily utilized for assessing the purity of synthesized batches and for real-time monitoring of reaction progress, such as during its synthesis via Friedel-Crafts acylation or in subsequent chemical transformations.

For purity assessment, reversed-phase HPLC is the most common approach. This technique separates the target compound from impurities based on differences in polarity. A nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, is used in conjunction with a polar mobile phase. The high hydrophobicity of "Propiophenone, 2,2',4',6'-tetramethyl-", enhanced by its multiple methyl groups, results in strong retention on the C18 column, allowing for excellent separation from more polar byproducts or unreacted starting materials. Detection is typically achieved using a UV detector, as the aromatic ketone moiety exhibits strong absorbance at specific wavelengths, commonly around 254 nm. By integrating the peak area of the target compound and comparing it to the total area of all detected peaks, a quantitative measure of purity, often exceeding 99%, can be established.

In reaction monitoring, small aliquots are withdrawn from the reaction mixture at various time intervals, quenched, and injected into the HPLC system. This allows researchers to track the consumption of reactants and the formation of "Propiophenone, 2,2',4',6'-tetramethyl-", thereby optimizing reaction conditions such as temperature, time, and catalyst loading.

Interactive Data Table: Typical HPLC Parameters for Purity Analysis

ParameterValue/ConditionPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase Isocratic or Gradient (e.g., Acetonitrile (B52724)/Water mixture)Elution of the compound from the column.
Flow Rate 1.0 mL/minControls the speed of the separation.
Detection UV Absorbance at 254 nmQuantifies the compound based on its light absorption.
Injection Volume 10-20 µLIntroduction of the sample into the system.
Column Temperature Ambient or controlled (e.g., 30 °C)Ensures reproducible retention times.

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the detection and characterization of species with unpaired electrons, such as free radicals. unito.it While "Propiophenone, 2,2',4',6'-tetramethyl-" itself is a diamagnetic molecule and thus EPR-silent, its chemical reactions can involve the formation of paramagnetic radical intermediates.

A primary example is the formation of a ketyl radical. This can occur through a one-electron reduction of the carbonyl group, a process that can be initiated photochemically or by using certain reducing agents. The resulting radical anion would be readily detectable by EPR. The analysis of the EPR spectrum provides invaluable information about the electronic structure of this transient species. Key parameters derived from the spectrum include:

The g-factor: This value is characteristic of the radical's electronic environment and can help in its identification.

Hyperfine Coupling Constants (hfc): These arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby atomic nuclei (like ¹H). The magnitude of the hfc values reveals the distribution of the unpaired electron's density (spin density) across the molecule. For the ketyl radical of "Propiophenone, 2,2',4',6'-tetramethyl-", hyperfine couplings to the protons on the methyl groups and the aromatic ring would be expected, providing a detailed map of its electronic structure.

In cases where radical intermediates are too short-lived for direct detection, spin trapping techniques can be employed. A "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical adduct that can be easily studied by EPR. chemicke-listy.cz

Interactive Data Table: Hypothetical EPR Parameters for the Ketyl Radical of Propiophenone, 2,2',4',6'-tetramethyl-

ParameterHypothetical Value RangeInformation Provided
g-factor 2.0030 - 2.0045Confirms the presence of an organic radical with spin density on carbon and oxygen.
a(H) - Methyl Protons (ring) 0.2 - 0.5 GSpin density delocalization onto the mesityl ring.
a(H) - Methine Proton (backbone) 1.0 - 2.5 GSignificant spin density on the carbon alpha to the carbonyl.
a(H) - Methyl Protons (backbone) 0.1 - 0.4 GSpin density on the isopropyl moiety.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides an unambiguous determination of bond lengths, bond angles, and torsion angles, yielding a complete molecular structure. For "Propiophenone, 2,2',4',6'-tetramethyl-", which is achiral, the focus of X-ray crystallography would be on conformational analysis rather than absolute stereochemistry.

A crystallographic study would reveal critical structural details arising from the significant steric hindrance present in the molecule. The key conformational feature of interest is the torsion angle between the plane of the carbonyl group and the plane of the 2,4,6-trimethylphenyl (mesityl) ring. Due to the presence of the two ortho-methyl groups on the aromatic ring, it is expected that the carbonyl group is forced to twist significantly out of the plane of the ring to minimize steric repulsion. This dihedral angle is a critical parameter influencing the molecule's electronic properties and reactivity.

The crystallographic data would also provide precise measurements of all bond lengths and angles, confirming the expected molecular geometry. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as C-H···O or C-H···π contacts, which govern the solid-state properties of the compound. nih.gov

Interactive Data Table: Plausible Crystallographic Data for Propiophenone, 2,2',4',6'-tetramethyl-

ParameterPlausible Value/SystemSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c or P2₁2₁2₁Defines the specific symmetry operations within the crystal.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit.
Molecules per Unit Cell (Z) 2, 4, or 8Number of molecules in the defined unit cell.
Key Torsion Angle (C-C-C=O) 60-90°Quantifies the twist between the mesityl ring and the carbonyl group due to steric hindrance.

Integration and Cross-Validation of Spectroscopic Data with Computational Models

To achieve the most comprehensive understanding of "Propiophenone, 2,2',4',6'-tetramethyl-", experimental data from various spectroscopic techniques are often integrated with high-level computational models. This synergistic approach allows for the validation of experimental findings and provides insights that are difficult or impossible to obtain through measurement alone.

Density Functional Theory (DFT) is a commonly used computational method for this purpose. For instance, the geometry of the molecule can be optimized using a standard functional and basis set (e.g., B3LYP/6-31G(d)). This calculation can predict the key torsion angle between the aromatic ring and the carbonyl group, which can then be compared with the value determined by X-ray crystallography for cross-validation.

Furthermore, computational models can predict various spectroscopic properties:

Vibrational Frequencies: Calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of specific vibrational modes.

NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated and converted into NMR chemical shifts (¹H and ¹³C), which are then compared to the experimental spectrum to confirm structural assignments.

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the energies of electronic transitions, which can be correlated with the absorption maxima observed in the UV-Visible spectrum.

In the context of EPR, computational methods can be used to calculate the g-factor and hyperfine coupling constants for a proposed radical intermediate. rsc.org Comparing these calculated values with the experimental EPR data provides strong evidence for the identification of the transient species. This integration of experimental and theoretical data provides a robust and detailed picture of the molecule's structure and properties.

Interactive Data Table: Example of Cross-Validation between Experimental and Computational Data

PropertyExperimental MethodExperimental ValueComputational MethodCalculated Value
¹³C NMR Shift (C=O) ¹³C NMR Spectroscopy~210 ppmDFT (GIAO)~209 ppm
IR Stretch (C=O) FT-IR Spectroscopy~1685 cm⁻¹DFT (Frequency)~1690 cm⁻¹
UV-Vis λmax UV-Vis Spectroscopy~254 nmTD-DFT~252 nm
Ring-Carbonyl Torsion X-ray Crystallography(Hypothetical) 75°DFT (Optimization)78°

Applications of Propiophenone, 2,2 ,4 ,6 Tetramethyl As a Chemical Intermediate and Scaffold in Academic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The utility of Propiophenone (B1677668), 2,2',4',6'-tetramethyl- as a precursor in organic synthesis stems from the reactivity of its core functional groups: the carbonyl (ketone) group and the substituted aromatic ring. The ketone can undergo a variety of chemical transformations, such as reduction to a secondary alcohol, oxidation, or nucleophilic addition reactions. These reactions allow chemists to build upon its structure, adding complexity and introducing new functionalities.

The presence of the bulky 2,4,6-trimethylphenyl group influences the stereochemical outcome of reactions at the adjacent carbonyl carbon, offering a degree of control in asymmetric synthesis. This steric hindrance can direct incoming reagents to a specific face of the molecule, which is a critical aspect in the synthesis of chiral molecules. Its stability and reactivity make it a valuable component in multi-step synthetic pathways aimed at producing more complex molecular targets.

Role in the Development of Pharmaceutical and Agrochemical Precursors

Propiophenone, 2,2',4',6'-tetramethyl- serves as a synthetic intermediate in the production of other chemicals and pharmaceuticals. lookchem.com The propiophenone scaffold is a known structural motif in various biologically active compounds. By modifying the core structure of 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one, researchers can generate libraries of related compounds for screening in drug discovery and agrochemical development programs.

For instance, the introduction of different functional groups onto the aromatic ring or transformations of the ketone group can lead to molecules with potential therapeutic or pesticidal activities. acs.org The hydrophobic nature imparted by the trimethylphenyl group can also influence how these derivative molecules interact with biological systems, such as cell membranes or protein binding sites. cymitquimica.com While specific, commercialized end-products derived directly from this compound are not widely documented, its role as a building block for creating potential bioactive molecules is recognized in synthetic chemistry. lookchem.com

Application in Materials Science as a Photoinitiator and for Polymer Precursors

In materials science, Propiophenone, 2,2',4',6'-tetramethyl- can function as a photoinitiator for polymerization processes. cymitquimica.com A photoinitiator is a molecule that, upon absorbing light (typically UV radiation), generates reactive species such as free radicals. atamankimya.com These species initiate a chain reaction, causing monomers and prepolymers (e.g., acrylates) in a formulation to link together and form a solid, cross-linked polymer. igmresins.com This process, known as photopolymerization or UV curing, is used in inks, coatings, and adhesives. atamankimya.com

Aromatic ketones are a well-established class of photoinitiators. The structure of Propiophenone, 2,2',4',6'-tetramethyl- is suitable for this application, where the energy from absorbed light can lead to the cleavage of bonds to form the initiating radicals. Its use as a precursor for other organic materials also extends to the synthesis of specialized polymers, where it can be incorporated to impart specific thermal or photophysical properties to the final material. cymitquimica.com

Table 2: Common Synthetic Routes for Propiophenone, 2,2',4',6'-tetramethyl- An interactive data table summarizing methods for producing the title compound.

Synthesis MethodReactantsReaction TypeSource(s)
Friedel-Crafts Acylation Mesitylene (B46885) + Isobutyryl chlorideElectrophilic Aromatic Substitution chemchart.com
Grignard Reaction 2,4,6-Trimethylbenzonitrile + Isopropylmagnesium halideNucleophilic Addition chemchart.com
Suzuki Coupling 2,4,6-Trimethylphenylboronic acid + Isobutyryl chlorideCross-Coupling chemchart.com

Utility in Fine Chemical Synthesis

Reagent in Biological Research for Studying Enzyme-Catalyzed Reactions and Molecular Interactions

Enzymes are highly specific biological catalysts, and understanding their function often involves using substrate analogs or inhibitors to probe their active sites. longdom.orgharvard.edu While the propiophenone scaffold appears in molecules of medicinal interest, specific studies detailing the use of Propiophenone, 2,2',4',6'-tetramethyl- as a direct tool or reagent in enzyme-catalyzed reaction studies or for probing molecular interactions are not prominent in the available scientific literature. Its application in this area appears to be less explored compared to its role in synthetic chemistry.

Contribution to Green Chemistry Methodologies in Organic Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of Propiophenone, 2,2',4',6'-tetramethyl- can be evaluated through this lens. The most common laboratory and industrial synthesis is the Friedel-Crafts acylation of mesitylene. chemchart.com Traditional Friedel-Crafts reactions often require stoichiometric amounts of a Lewis acid catalyst, like aluminum chloride, which generates significant amounts of acidic, corrosive waste during workup.

Green chemistry principles encourage the development of alternatives. For ketone synthesis, this can include the use of solid acid catalysts that can be easily recovered and reused, minimizing waste. Furthermore, exploring solvent-free reaction conditions or using more environmentally benign solvents can significantly improve the green profile of the synthesis. Another documented route to this compound is the Suzuki coupling reaction. chemchart.com Advances in this area of chemistry focus on creating highly active palladium catalysts that can be used at very low loadings and developing methods for catalyst recovery and reuse, which are key tenets of green chemistry. Therefore, while the compound itself is not inherently "green," the methodologies used for its synthesis can be designed to align with the principles of sustainability.

Future Research Directions and Emerging Methodologies for Propiophenone, 2,2 ,4 ,6 Tetramethyl

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Traditional synthesis of Propiophenone (B1677668), 2,2',4',6'-tetramethyl- often relies on classical methods such as Friedel-Crafts acylation using Lewis acid catalysts like aluminum chloride (AlCl₃). chemchart.com While effective, these methods can suffer from drawbacks related to catalyst waste and regioselectivity. Future research is directed towards discovering and implementing more advanced catalytic systems.

Promising avenues include the use of solid acid catalysts, such as zeolites or metal-organic frameworks (MOFs), which offer advantages like easier separation, reusability, and shape-selectivity that could improve yields and reduce byproducts. Another area of exploration is the development of homogeneous catalysts with precisely tailored ligand architectures to enhance reaction efficiency under milder conditions. For instance, research into promoter-modified catalysts, such as the use of strontium to enhance Cu-based catalysts in hydrogenation reactions of similar tetramethyl compounds, provides a model for future work. nih.gov The goal is to develop systems that offer near-complete conversion and high selectivity, minimizing the need for extensive purification. nih.gov

Table 1: Comparison of Catalytic Systems for Ketone Synthesis

Catalyst TypeTraditional ExamplesEmerging Novel SystemsPotential Advantages of Novel Systems
Homogeneous AlCl₃, Pd complexesLigand-modified transition metal complexesHigher activity, milder reaction conditions, tunable selectivity
Heterogeneous ---Zeolites, Metal-Organic Frameworks (MOFs), Promoter-modified supported catalysts (e.g., CuCrSr/Al₂O₃)Reusability, ease of separation, improved stability, reduced waste

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals. For Propiophenone, 2,2',4',6'-tetramethyl-, this involves moving away from stoichiometric reagents and hazardous solvents. Future methodologies will likely focus on atom-economical reactions that maximize the incorporation of starting materials into the final product.

One potential direction is the use of catalytic systems that can operate in greener solvents, such as water or bio-derived ethers, replacing traditional chlorinated solvents. whiterose.ac.uk Research into using surface-modified reusable materials, like a PET@UiO-66 vial used for synthesizing other substituted compounds, showcases a pathway toward operational simplicity and catalyst stability. researchgate.net The development of continuous flow processes is another key area, which can offer better control over reaction parameters, improved safety, and reduced waste compared to batch processing. nih.gov

In-depth Mechanistic Investigations of Underexplored Reaction Pathways

While the primary reactions of Propiophenone, 2,2',4',6'-tetramethyl-, such as reduction of the carbonyl group and electrophilic substitution on the aromatic ring, are known, a detailed mechanistic understanding of more complex transformations is lacking. The steric hindrance provided by the multiple methyl groups on the aromatic ring likely influences its reactivity in unique ways that are not yet fully understood.

Future research will employ advanced kinetic studies and isotopic labeling experiments to elucidate reaction mechanisms. Investigating underexplored pathways, such as photocatalytic reactions or electro-organic syntheses, could reveal novel transformations and applications for the compound. Understanding these mechanisms is crucial for optimizing reaction conditions and designing new synthetic applications.

Advanced Computational Probing of Structure-Function Relationships and Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For Propiophenone, 2,2',4',6'-tetramethyl-, advanced computational modeling can provide significant insights.

Density Functional Theory (DFT) calculations can be used to simulate spectroscopic data (NMR, IR, UV-Vis) to aid in structural confirmation and resolve ambiguities. Furthermore, Frontier Molecular Orbital (FMO) analysis can predict the compound's reactivity and electronic transition properties. Reactive molecular dynamics simulations, using force fields like ReaxFF, could be employed to model thermal decomposition or other reaction processes at an atomic level, similar to studies on other complex molecules. mdpi.com These predictive models can accelerate the discovery of new reactions and help in understanding the relationship between the compound's unique tetramethyl-substituted structure and its chemical function.

Integration of Multi-Modal Analytical Techniques for Comprehensive Characterization

Thorough characterization is essential for confirming the structure and purity of Propiophenone, 2,2',4',6'-tetramethyl-. While standard techniques like NMR, GC-MS, and HPLC are routinely used, the integration of multiple advanced analytical methods can provide a more complete picture.

Future characterization will likely involve a multi-modal approach, combining various techniques to gain deeper insights. For instance, advanced mass spectrometry techniques, such as Collisionally Activated Dissociation (CAD), Infrared Multiphoton Dissociation (IRMPD), and Ultraviolet Photodissociation (UVPD), could be used to study the fragmentation patterns of the molecule and its derivatives in detail. nih.govresearchgate.net Coupling these high-resolution analytical methods with computational predictions will provide an exceptionally high level of confidence in structural and purity assessments.

Table 2: Advanced Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedPotential Application for Propiophenone, 2,2',4',6'-tetramethyl-
2D NMR (COSY, HSQC, HMBC) Detailed connectivity of atoms within the moleculeUnambiguous assignment of proton and carbon signals, confirming substitution patterns.
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental compositionPrecise determination of molecular formula for the parent compound and reaction products.
Tandem Mass Spectrometry (MS/MS) Structural information from fragmentation patternsElucidation of the structure of unknown intermediates and byproducts in synthetic pathways. nih.govresearchgate.net
X-ray Crystallography Three-dimensional molecular structure in the solid stateDefinitive confirmation of molecular geometry and intermolecular interactions.

Investigation of Environmental Transformation Mechanisms (e.g., photodegradation)

As with any synthetic chemical, understanding the environmental fate of Propiophenone, 2,2',4',6'-tetramethyl- is important. A key area for future research is its potential for environmental transformation, particularly through photodegradation. The presence of an aromatic ring and a carbonyl group suggests that the compound may be susceptible to degradation upon exposure to sunlight.

Studies on other aromatic compounds show that photodegradation can proceed through various pathways, including reactions with hydroxyl radicals (HO•), oxidation, and bond cleavage. nih.govedu.krd Future research on Propiophenone, 2,2',4',6'-tetramethyl- could investigate its degradation kinetics under simulated sunlight. nih.gov Identifying the transformation products using techniques like HRMS is crucial for assessing any potential environmental impact. nih.gov Furthermore, the influence of environmental matrices, such as the presence of photocatalysts like TiO₂ or interactions with microplastics, on the degradation rate and pathway would be a significant area of investigation. nih.govresearchgate.netrsc.org

Q & A

Q. What are the recommended synthesis protocols for 2,2',4',6'-tetramethylpropiophenone in academic laboratories?

The synthesis of substituted propiophenones often involves Friedel-Crafts acylation or catalytic ketonization. For 2,2',4',6'-tetramethyl derivatives, regioselective methylation of propiophenone precursors using methyl halides or dimethyl sulfate in the presence of Lewis acids (e.g., AlCl₃) is common. Ensure inert conditions to avoid side reactions like over-alkylation . Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the tetramethyl isomer .

Q. How should researchers characterize the purity and structural identity of 2,2',4',6'-tetramethylpropiophenone?

Combine spectroscopic and chromatographic methods:

  • NMR : Analyze 1H^1H and 13C^13C spectra to confirm methyl group positions and aromatic substitution patterns.
  • GC-MS : Compare retention indices and fragmentation patterns with reference libraries.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>99%) .
    Cross-validate results with computational models (e.g., B3LYP/6-31G(d) for optimized geometry and vibrational spectra) to resolve ambiguities .

Q. What safety protocols are essential for handling 2,2',4',6'-tetramethylpropiophenone in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators if ventilation is insufficient .
  • Storage : Store in airtight containers at 10–25°C, away from oxidizing agents and heat sources .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose via chemical waste protocols. Avoid direct skin contact; flush exposed areas with water for 15 minutes .

Q. How can researchers optimize solvent systems for recrystallizing 2,2',4',6'-tetramethylpropiophenone?

Screen solvents based on solubility parameters:

  • Use ethanol/water mixtures for high-polarity impurities.
  • For low-polarity byproducts, employ hexane or toluene.
    Measure melting point (literature range: 118–120°C for analogous trimethoxyphenyl compounds) and compare with differential scanning calorimetry (DSC) to confirm crystallinity .

Advanced Research Questions

Q. What catalytic systems are effective for asymmetric reduction of 2,2',4',6'-tetramethylpropiophenone to chiral alcohols?

  • Biocatalysis : Use Rhodococcus mucilageinosa GIM 2.157 whole cells with glucose co-substrate in phosphate buffer (pH 7.0, 25°C). Monitor enantiomeric excess (ee) via chiral HPLC .
  • Homogeneous Catalysis : Employ Ru(II)-BINAP complexes under hydrogen pressure. Optimize substrate-to-catalyst ratios (typically 100:1) and reaction time (4–24 hrs) to achieve >90% ee .

Q. How can computational methods resolve contradictions in spectral data for 2,2',4',6'-tetramethylpropiophenone?

  • Perform DFT calculations (e.g., B3LYP/MP2) to simulate IR, NMR, and UV-Vis spectra. Compare experimental vs. theoretical chemical shifts (δ) and vibrational frequencies.
  • Use Frontier Molecular Orbital (FMO) analysis to predict reactivity and electronic transitions. Discrepancies in absorption bands may arise from solvent effects or tautomerism, requiring explicit solvent modeling .

Q. What strategies mitigate conflicting toxicity data for substituted propiophenones in environmental risk assessments?

  • Conduct QSAR modeling to predict acute toxicity (e.g., LC50 for aquatic organisms) based on substituent electronegativity and logP values.
  • Validate with in vitro assays (e.g., Daphnia magna immobilization tests) under OECD guidelines. Note that methyl groups may reduce bioavailability compared to halogenated analogs .

Q. How do steric effects influence the reductive amination of 2,2',4',6'-tetramethylpropiophenone with primary amines?

  • Steric hindrance from methyl groups slows imine formation. Use Au/CeO₂-TiO₂ catalysts (4 wt% loading) at 60–80°C to enhance reaction rates.
  • Monitor intermediates via GC-MS and adjust benzylamine-to-ketone molar ratios (0.5–1.0) to minimize unreacted starting material .

Q. What thermodynamic parameters govern the solubility of 2,2',4',6'-tetramethylpropiophenone in binary solvent mixtures?

  • Measure excess molar volume (VmEV_m^E) and refractive index deviations (nDEn_D^E) in mixtures with alcohols (e.g., isobutanol) using a vibrating-tube densitometer.
  • Apply Prigogine–Flory–Patterson (PFP) theory to model interactions. Negative VmEV_m^E values indicate strong hydrogen bonding between ketone carbonyl and protic solvents .

Q. How can researchers address discrepancies in reported flash points and thermal stability of propiophenone derivatives?

  • Standardize testing using ASTM D93 (Pensky-Martens closed-cup method) for flash points. Literature values for propiophenone range from 99°C to 210°C, influenced by purity and isomer distribution .
  • Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds. Methyl substituents may enhance thermal stability by reducing oxidative degradation .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.